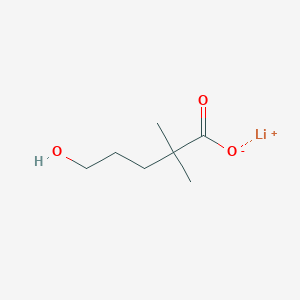

Lithium(1+) ion 5-hydroxy-2,2-dimethylpentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of lithium compounds involves the reaction of organic ligands with lithium salts or reagents. For instance, lithium phenolates are synthesized from dimethylaminomethyl-substituted phenols, with their structures studied using NMR spectroscopy and X-ray diffraction . Similarly, the enantiopure lithium salt, lithium (S)-1-[2'-(methoxymethyl)pyrrolidin-1'-yl]-3,5-dimethylboratabenzene, is produced through a reaction involving methoxymethylpyrrolidine and chloro-dimethyldihydroborinines, followed by metalation with LiN(SiMe3)2 . These methods demonstrate the versatility of lithium in forming stable complexes with various organic ligands.

Molecular Structure Analysis

The molecular structures of lithium complexes are diverse and can range from mononuclear to polynuclear arrangements. The trinuclear structure of a lithium phenolate complex and a tetranuclear sodium analog are examples of such diversity . The lithium ion in the title compound of paper shows a distorted tetrahedral geometry with a tridentate ligand and additional interactions stabilizing the structure. The dimeric associations in lithium tetraorganodichalcogenoimidodiphosphinates are formed through oxygen-bridging phosphorus ligands, creating a planar Li2O2 four-membered cycle . The lithium 1,2-disila-3-germacyclopentadienide exhibits an aromatic cyclopentadienide-type structure with eta5-coordination of the Li+ cation .

Chemical Reactions Analysis

The chemical reactivity of lithium complexes is influenced by their molecular structure and the nature of the ligands. For example, the enantiopure lithium salt can react with ferrocene analogs to form novel compounds . The presence of coordinating sites such as B-exocyclic amino and pendant ether functionalities in the structure of lithium boratabenzene allows for further chemical transformations . The lithium complexes can also engage in interactions such as N-H...N, N-H...π, and π-π, which can influence their reactivity and the formation of supramolecular assemblies .

Physical and Chemical Properties Analysis

The physical and chemical properties of lithium complexes are closely related to their molecular structures. The lithium phenolates exhibit solubility in common organic solvents and can be characterized by NMR spectroscopy . The lithium salt with a polymeric structure displays unique coordination patterns and can form crystalline structures with specific solvates . The lithium tetraorganodichalcogenoimidodiphosphinates show distinct IR and NMR spectra due to their dimeric nature and the presence of water molecules in their structure . The aromaticity of the lithium 1,2-disila-3-germacyclopentadienide is solvent-dependent, with different properties observed in nonpolar and polar solvents .

Applications De Recherche Scientifique

Structural and Transport Properties

Lithium-containing materials, particularly those structured similar to NASICON (sodium super ionic conductor), have been highlighted for their promising application in solid-state lithium-ion conductors for electrochemical energy storage devices. The substitution of tetravalent with trivalent metal cations in these materials leads to the incorporation of additional lithium ions, enhancing the mobility of charge carriers. High conductivity has been reported for materials with specific M(III) to M(IV) cation ratios, indicating the importance of structural and compositional factors in determining lithium ion transport properties (Rossbach, Tietz, & Grieshammer, 2018).

Extraction and Recovery Processes

The extraction and recovery of lithium from mineral resources have been comprehensively reviewed, highlighting the technological and chemical perspectives involved in the commercial exploitation of this element. The review addresses processes for lithium recovery from minerals (e.g., spodumene, petalite) and brine resources, emphasizing the need for efficient processing to meet the increasing demand for lithium in energy production and storage devices (Choubey et al., 2016).

Electrode Material Development

Research on anode and cathode materials for lithium-ion batteries has shown significant advancements, with studies exploring the interactions between cathode materials and electrolyte solutions. Understanding these interactions is crucial for improving battery performance and durability. The review of various materials, including Ti2Nb2xO4+5x and MoS2, offers insights into their potential applications, highlighting the importance of nanostructuring and composite formation in enhancing electrochemical performance (Aurbach et al., 2007).

Environmental and Recycling Perspectives

The environmental impact of lithium usage, particularly concerning its toxicity in plants and the importance of recycling lithium-ion batteries, has been reviewed. Studies suggest that while lithium presents certain environmental risks, there are also viable remediation approaches and recycling technologies that can mitigate these impacts and sustainably recover valuable metals from spent batteries (Shahzad et al., 2016).

Mécanisme D'action

While the specific mechanism of action for Lithium(1+) ion 5-hydroxy-2,2-dimethylpentanoate is not mentioned, lithium ions in general have been studied extensively. Lithium ions are known to interact with the transport of monovalent or divalent cations in neurons . They also have an effect on neurotransmitters and second messenger systems .

Propriétés

IUPAC Name |

lithium;5-hydroxy-2,2-dimethylpentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3.Li/c1-7(2,6(9)10)4-3-5-8;/h8H,3-5H2,1-2H3,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMUWPRHGXIIHS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(CCCO)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13LiO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium(1+) ion 5-hydroxy-2,2-dimethylpentanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2501371.png)

![6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane](/img/structure/B2501372.png)

![2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2501374.png)

![1-[4-(2,3-Dihydroindol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2501376.png)

![N-(4-methylcyclohexyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2501377.png)

![1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2501378.png)

![N-[4-(Hydrazinocarbonyl)phenyl]pentanamide](/img/structure/B2501387.png)

![2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid](/img/structure/B2501393.png)